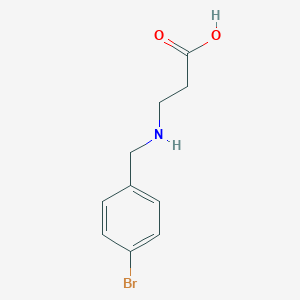

N-(4-bromobenzyl)-beta-alanine

Description

N-(4-bromobenzyl)-beta-alanine is a synthetic derivative of beta-alanine, a non-essential amino acid involved in carnosine biosynthesis. Beta-alanine itself is endogenously synthesized via pyrimidine catabolism or obtained from dietary sources like meat .

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

3-[(4-bromophenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C10H12BrNO2/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14) |

InChI Key |

XRGQGNQOZXTZKU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNCCC(=O)O)Br |

Canonical SMILES |

C1=CC(=CC=C1C[NH2+]CCC(=O)[O-])Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Beta-Alanine Derivatives with Aromatic Substituents

Findings :

- Substituent Effects : Bromobenzyl groups (as in Compounds 57–59) enhance binding to hydrophobic enzyme pockets, while polar groups (e.g., hydroxymethyl in Compound 58) improve aqueous solubility. The cyanamide group in Compound 59 may sterically hinder target interactions, explaining its lower potency .

- Nitro vs. Bromo Groups : N-(4-acetyl-2-nitrophenyl)-beta-alanine (BB12-1069) contains a nitro group, which is electron-withdrawing and may enhance reactivity in nucleophilic substitution reactions compared to bromo substituents .

Substrate Analogues in Enzymatic Studies

- 4-Aminobenzylamine and 4-nitrobenzylamine: These are substrate analogues for enzymes like beta-alanine synthase. The bromo group in N-(4-bromobenzyl)-beta-alanine may mimic the electronic properties of nitro groups but with slower metabolic degradation due to stronger C-Br bonds .

- Benfuracarb (Ethyl N-((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-beta-alanine): A pesticidal beta-alanine derivative with a thiocarbamate group. Unlike this compound, benfuracarb’s sulfur moiety enhances insecticidal activity by disrupting acetylcholinesterase .

Enzymatic Interactions: Beta-alanine synthase (PYD3) in Saccharomyces kluyveri processes N-carbamyl-beta-alanine, a pyrimidine catabolite. Structural analogs like this compound may compete with natural substrates, but their bulky aromatic groups likely reduce enzyme affinity compared to smaller substituents (e.g., 4-aminobenzylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.